4-(Morpholin-4-YL)-1-phenylbut-2-YN-1-OL
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Overview
Description
4-(Morpholin-4-YL)-1-phenylbut-2-YN-1-OL is an organic compound that features a morpholine ring, a phenyl group, and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-YL)-1-phenylbut-2-YN-1-OL typically involves the following steps:
Formation of the Alkyne Group: The initial step involves the formation of the alkyne group through a reaction such as the Sonogashira coupling, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions. For instance, a halogenated phenylbutyne can react with morpholine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and yield. These methods allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction of the alkyne group can yield alkenes or alkanes, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the alkyne group.
Substitution: Nucleophilic substitution reactions often use bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Morpholin-4-YL)-1-phenylbut-2-YN-1-OL has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Morpholin-4-YL)-1-phenylbut-2-YN-1-OL largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- Morpholin-4-yl-acetic acid
- 5-(Morpholin-4-yl)-1,2,3-thiadiazoles
- Tetrazole-containing derivatives of morpholin-4-yl-1,3,5-triazine
Uniqueness
4-(Morpholin-4-YL)-1-phenylbut-2-YN-1-OL is unique due to the presence of both a morpholine ring and an alkyne group
Properties
IUPAC Name |
4-morpholin-4-yl-1-phenylbut-2-yn-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(13-5-2-1-3-6-13)7-4-8-15-9-11-17-12-10-15/h1-3,5-6,14,16H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIVFMWREWZJNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CC(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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